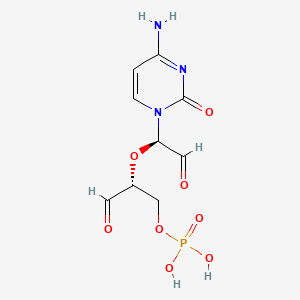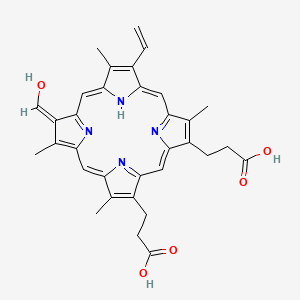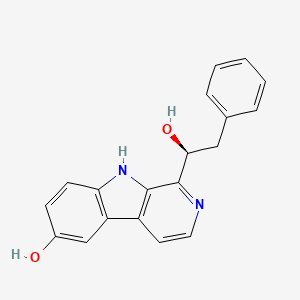
Cmp dialdehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Cmp dialdehyde can be synthesized through condensation polymerization of dialdehyde derivatives with pyrrole. This reaction typically involves acid-catalyzed conditions to facilitate the formation of the polymer network . Another method involves the use of microwave irradiation, which offers a rapid and efficient approach to prepare dialdehyde compounds .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale polymerization processes. These processes are optimized for high yield and purity, utilizing advanced techniques such as continuous flow reactors and automated control systems to ensure consistent quality and performance .
Análisis De Reacciones Químicas
Types of Reactions
Cmp dialdehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde groups can be oxidized to carboxylic acids under appropriate conditions.
Reduction: Reduction of the aldehyde groups can yield primary alcohols.
Substitution: The aldehyde groups can participate in nucleophilic substitution reactions, forming various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Nucleophiles like amines and thiols can react with the aldehyde groups to form Schiff bases and thioacetals.
Major Products Formed
Oxidation: Carboxylic acids
Reduction: Primary alcohols
Substitution: Schiff bases, thioacetals
Aplicaciones Científicas De Investigación
Cmp dialdehyde has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism by which Cmp dialdehyde exerts its effects involves the interaction of its aldehyde groups with various molecular targets. These interactions can lead to the formation of covalent bonds with nucleophilic sites on proteins, nucleic acids, and other biomolecules. This reactivity underlies its utility in catalysis, biosensing, and material science .
Comparación Con Compuestos Similares
Cmp dialdehyde can be compared with other similar compounds such as:
Dialdehyde cellulose: Known for its versatility and broad spectrum of chemical reactions.
Salen-based conjugated microporous polymers: These compounds share similar structural features and applications in catalysis and material science.
Malondialdehyde: A simpler dialdehyde with significant roles in oxidative stress and lipid peroxidation studies.
This compound stands out due to its highly ordered structure, excellent thermal stability, and wide range of applications, making it a unique and valuable compound in scientific research and industrial applications .
Propiedades
Número CAS |
63589-74-2 |
|---|---|
Fórmula molecular |
C9H12N3O8P |
Peso molecular |
321.18 g/mol |
Nombre IUPAC |
[(2R)-2-[(1R)-1-(4-amino-2-oxopyrimidin-1-yl)-2-oxoethoxy]-3-oxopropyl] dihydrogen phosphate |
InChI |
InChI=1S/C9H12N3O8P/c10-7-1-2-12(9(15)11-7)8(4-14)20-6(3-13)5-19-21(16,17)18/h1-4,6,8H,5H2,(H2,10,11,15)(H2,16,17,18)/t6-,8+/m0/s1 |
Clave InChI |
DBFRKFIQIGPEIP-POYBYMJQSA-N |
SMILES |
C1=CN(C(=O)N=C1N)C(C=O)OC(COP(=O)(O)O)C=O |
SMILES isomérico |
C1=CN(C(=O)N=C1N)[C@@H](C=O)O[C@H](COP(=O)(O)O)C=O |
SMILES canónico |
C1=CN(C(=O)N=C1N)C(C=O)OC(COP(=O)(O)O)C=O |
| 63589-74-2 | |
Sinónimos |
CMP dialdehyde cytidine monophosphate dialdehyde |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[2-(1-pyrrolidinyl)ethyl]-8-quinolinesulfonamide](/img/structure/B1237040.png)


![[2-(4-Methoxyphenyl)quinolin-1-ium-4-yl]-piperidin-2-ylmethanol;chloride](/img/structure/B1237044.png)
![(3e)-3-[(3,5-Dibromo-4-Hydroxyphenyl)methylidene]-5-Iodo-1,3-Dihydro-2h-Indol-2-One](/img/structure/B1237046.png)


![(18E,20Z)-12-hydroxy-5,13,25-trimethylspiro[2,10,16,23-tetraoxatetracyclo[22.2.1.03,8.08,25]heptacosa-4,18,20-triene-26,2'-oxirane]-11,17,22-trione](/img/structure/B1237051.png)



![N-(5-chloro-2-methoxy-phenyl)-2-[4-[(E)-cinnamyl]piperazino]propionamide;oxalic acid](/img/structure/B1237060.png)

